8-(Methanesulfonyl)-10H-phenothiazin-3-ol
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Overview
Description
8-(Methanesulfonyl)-10H-phenothiazin-3-ol is an organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of phenothiazine with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Methanesulfonyl)-10H-phenothiazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the methanesulfonyl group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
8-(Methanesulfonyl)-10H-phenothiazin-3-ol has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(Methanesulfonyl)-10H-phenothiazin-3-ol involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or modification of protein function . The phenothiazine core can also interact with biological membranes, affecting their stability and function.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Used in similar reactions but lacks the phenothiazine core.
Tosylates: Similar sulfonyl compounds but with a toluene group instead of a methanesulfonyl group.
Phenothiazine: The parent compound without the methanesulfonyl group.
Uniqueness
8-(Methanesulfonyl)-10H-phenothiazin-3-ol is unique due to the combination of the phenothiazine core and the methanesulfonyl group
Properties
CAS No. |
57218-30-1 |
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Molecular Formula |
C13H11NO3S2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
8-methylsulfonyl-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C13H11NO3S2/c1-19(16,17)9-3-5-12-11(7-9)14-10-4-2-8(15)6-13(10)18-12/h2-7,14-15H,1H3 |
InChI Key |
DBAJGLSJZWRAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)O |
Origin of Product |
United States |
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